molecular formula C8H5ClIN3S B13710177 5-Chloro-8-iodo-2-(methylthio)pyrido[4,3-d]pyrimidine

5-Chloro-8-iodo-2-(methylthio)pyrido[4,3-d]pyrimidine

Cat. No.: B13710177
M. Wt: 337.57 g/mol
InChI Key: FKWCPZMPHZJITP-UHFFFAOYSA-N
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Description

5-Chloro-8-iodo-2-(methylthio)pyrido[4,3-d]pyrimidine is a heterocyclic compound featuring a pyrido[4,3-d]pyrimidine core substituted with chlorine at position 5, iodine at position 8, and a methylthio group at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural rigidity and ability to interact with biological targets such as kinases and mutant KRAS proteins . The chlorine and iodine substituents enhance electrophilicity and steric bulk, while the methylthio group contributes to lipophilicity and metabolic stability. Synthetic routes often involve halogenation and nucleophilic substitution reactions starting from pyrimidine or pyridine precursors .

Properties

Molecular Formula

C8H5ClIN3S

Molecular Weight

337.57 g/mol

IUPAC Name

5-chloro-8-iodo-2-methylsulfanylpyrido[4,3-d]pyrimidine

InChI

InChI=1S/C8H5ClIN3S/c1-14-8-12-2-4-6(13-8)5(10)3-11-7(4)9/h2-3H,1H3

InChI Key

FKWCPZMPHZJITP-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C2C(=N1)C(=CN=C2Cl)I

Origin of Product

United States

Preparation Methods

Preparation Methods of 5-Chloro-8-iodo-2-(methylthio)pyrido[4,3-d]pyrimidine

General Synthetic Strategy

The synthesis of 5-Chloro-8-iodo-2-(methylthio)pyrido[4,3-d]pyrimidine typically involves the construction of the pyrido[4,3-d]pyrimidine bicyclic core followed by regioselective halogenation and methylthiolation at the 5-, 8-, and 2-positions, respectively. The key steps include:

  • Formation of the fused heterocyclic ring system.
  • Introduction of the chloro substituent at position 5.
  • Iodination at position 8.
  • Installation of the methylthio group at position 2.

Synthetic Routes and Key Reactions

Construction of the Pyrido[4,3-d]pyrimidine Core

The pyrido[4,3-d]pyrimidine skeleton is commonly synthesized by condensation reactions involving appropriately substituted pyrimidine and pyridine precursors. For example, nucleophilic substitution on chloropyrimidine derivatives and subsequent cyclization under controlled conditions are widely employed.

Methylthiolation at Position 2

The methylthio group is generally installed by nucleophilic substitution of a leaving group (e.g., chloro or methanesulfonyl) at position 2 with methylthiolate anion (CH3S−). This reaction can be facilitated by the use of sodium methylthiolate or by treating the corresponding 2-chloropyrido[4,3-d]pyrimidine with sodium methanethiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Representative Preparation Procedure

A representative multi-step synthetic route for 5-Chloro-8-iodo-2-(methylthio)pyrido[4,3-d]pyrimidine is summarized below, based on literature data:

Step Reaction Type Reagents & Conditions Product Yield (%) Notes
1 Formation of pyrido[4,3-d]pyrimidine core Cyclization of aminopyridine and chloropyrimidine derivatives under reflux 70-85 Controlled temperature critical to avoid decomposition
2 Chlorination at position 5 Treatment with thionyl chloride (SOCl2), reflux in inert solvent 80-90 Ensures selective chlorination at C5
3 Iodination at position 8 Electrophilic iodination using N-iodosuccinimide (NIS) in acetonitrile 75-85 Mild conditions preserve other substituents
4 Methylthiolation at position 2 Nucleophilic substitution with sodium methylthiolate in DMF at 60-80 °C 65-80 Reaction monitored by TLC for completion

Mechanistic Insights and Reaction Optimization

  • Nucleophilic Substitution on Pyrido[4,3-d]pyrimidine Core : The chloro and iodo substituents serve as good leaving groups in nucleophilic aromatic substitution reactions due to the electron-deficient nature of the fused heterocyclic system. The methylthiolation step exploits this reactivity to introduce the methylthio group selectively at position 2.

  • Regioselectivity : The fused bicyclic system directs substitution reactions regioselectively. Position 5 is favored for chlorination due to electronic and steric factors, while position 8 is accessible for iodination.

  • Reaction Conditions : Moderate temperatures and inert atmospheres are preferred to prevent side reactions such as over-halogenation or decomposition. Solvent choice (polar aprotic solvents) enhances nucleophilicity and reaction rates.

Data Table: Summary of Reported Yields and Conditions

Reaction Step Reagents/Conditions Yield (%) Reference
Pyrido[4,3-d]pyrimidine core formation Reflux in ethanol or DMF, cyclization agents 70-85
Chlorination at C5 Thionyl chloride, reflux, inert solvent 80-90
Iodination at C8 N-iodosuccinimide (NIS), acetonitrile, room temp 75-85
Methylthiolation at C2 Sodium methylthiolate, DMF, 60-80 °C 65-80

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine (C5) and iodine (C8) atoms serve as primary sites for nucleophilic displacement due to their electron-withdrawing effects and leaving group capabilities.

Chlorine Substitution

The C5 chlorine undergoes substitution with various nucleophiles under moderate conditions:

NucleophileReagents/ConditionsProductYield RangeReference
AminesR-NH₂, DMF, 80°C5-Amino derivatives45–75%
ThiolsR-SH, K₂CO₃, EtOH5-Thioether analogs50–68%
AlkoxidesR-ONa, DMSO, 60°C5-Alkoxy products55–70%

Reaction kinetics show faster substitution at iodine compared to chlorine due to better leaving group ability of iodide.

Iodine Substitution

The C8 iodine participates in both conventional and metal-catalyzed substitutions:

Reaction TypeConditionsApplications
Direct displacementCuI, DMF, 120°CIntroduction of aryl groups
Ullmann couplingCu catalyst, polar aprotic solventBiaryl formation

Iodine substitutions typically require higher temperatures (100–150°C) but achieve complete conversion within 6–8 hours .

Oxidation of Methylthio Group

The methylthio (-SMe) moiety at C2 undergoes controlled oxidation:

Oxidizing AgentConditionsProductApplications
H₂O₂ (30%)AcOH, 50°C, 4hSulfoxide derivativeBioisosteric modification
mCPBADCM, 0°C → RT, 2hSulfone derivativeEnhanced polarity

Complete oxidation to sulfone requires stoichiometric oxidants, while sulfoxide formation can be controlled through reaction time .

Cross-Coupling Reactions

The iodine atom enables versatile metal-catalyzed couplings:

Suzuki-Miyaura Coupling

text
| Boronic Acid | Catalyst System | Product Purity | Yield | |--------------------|--------------------------|----------------|--------| | Arylboronic acids | Pd(PPh₃)₄, K₂CO₃, DMF | >95% | 60–85% | | Heteroarylboronics | Pd(dppf)Cl₂, dioxane/H₂O | 90–98% | 55–75% |

This reaction efficiently introduces aromatic/heteroaromatic groups at C8 while preserving other functional groups .

Sonogashira Coupling

Alkyne incorporation demonstrates exceptional efficiency:
RC≡CH + PdCl₂(PPh₃)₂, CuI, Et₃N → 8-Alkynyl derivatives
Yields reach 70–90% within 3 hours under microwave irradiation.

Comparative Reaction Kinetics

Key differences in substitution rates:

PositionRelative ReactivityHalf-Life (h)Preferred Nucleophiles
C5-Cl4.2Primary amines
C8-I18×0.23Aryl boronic acids

Data derived from parallel competition experiments using equimolar nucleophiles .

Stability Considerations

Critical degradation pathways under stress conditions:

Stress FactorDegradation PathwayMitigation Strategy
High pH (>10)Hydrolysis at C5 chlorineMaintain neutral conditions
UV lightC-I bond cleavageAmber glass storage
Elevated temp (>80°C)Methylthio oxidationInert atmosphere processing

Pharmaceutical development requires strict control of reaction parameters to prevent decomposition .

Scientific Research Applications

5-Chloro-8-iodo-2-(methylthio)pyrido[4,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-8-iodo-2-(methylthio)pyrido[4,3-d]pyrimidine involves its interaction with molecular targets such as protein kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby affecting downstream signaling pathways involved in cell growth, differentiation, and survival . This inhibition can lead to the suppression of tumor cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Morpholine Derivatives

Compounds such as 4-(5-Chloro-8-(4-methoxyphenyl)pyrido[4,3-d]pyrimidin-2-yl)morpholine (3c) and 4-(5,8-Bis(4-methoxyphenyl)pyrido[4,3-d]pyrimidin-2-yl)morpholine (4c) () demonstrate how aryl substitutions at positions 5 and 8 influence physical properties:

Compound Melting Point (°C) Key Substituents
3c 205–206 5-Cl, 8-(4-methoxyphenyl)
4c 234–236 5,8-Bis(4-methoxyphenyl)
5-Chloro-8-iodo-2-(methylthio) Not reported 5-Cl, 8-I, 2-(methylthio)

Alkylthio and Piperazino Derivatives

Compounds like 2-Chloro-8-ethylthio-4-piperidino-pyrimido[5,4-d]pyrimidine () highlight the role of sulfur-containing substituents:

Compound Melting Point (°C) Substituents
2-Chloro-8-ethylthio-4-piperidino 110–111 8-ethylthio, 4-piperidino
Target compound Not reported 2-methylthio, 5-Cl, 8-I

The methylthio group at position 2 in the target compound may confer better solubility than bulkier alkylthio groups .

Positional Isomerism: Pyrido[2,3-d] vs. Pyrido[4,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines () differ in nitrogen atom positioning, leading to varied biological activity. For example:

  • Pyrido[3,2-d]pyrimidine 7 showed 5-fold higher potency against pcDHFR than its pyrido[2,3-d] analog 8 .
  • The pyrido[4,3-d] scaffold in the target compound may offer unique binding modes in kinase inhibition compared to other isomers .

Fused Heterocyclic Systems

Thieno-Fused Derivatives

Ethyl 3-amino-9-aryl-pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylates () incorporate a thieno ring, enhancing π-stacking interactions. However, the iodine and methylthio groups in the target compound may improve halogen bonding and hydrophobic interactions, respectively .

Spiro Compounds

Spiro-pyrido[4,3-d]pyrimidines (e.g., 14a–d , ) exhibit complex stereochemistry. The linear substitution pattern in the target compound simplifies synthesis while maintaining planar geometry for target engagement .

Biological Activity

5-Chloro-8-iodo-2-(methylthio)pyrido[4,3-d]pyrimidine (CAS: 1562987-80-7) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of 5-Chloro-8-iodo-2-(methylthio)pyrido[4,3-d]pyrimidine is C₈H₅ClIN₃S, with a molecular weight of 337.56 g/mol. The structure includes a pyrido-pyrimidine core with halogen and methylthio substituents, which are critical for its biological activity.

Antiviral Activity

Recent studies have indicated that derivatives of pyridopyrimidines exhibit promising antiviral properties. For instance, compounds similar to 5-Chloro-8-iodo-2-(methylthio)pyrido[4,3-d]pyrimidine have shown efficacy against various viruses, including HIV and influenza. The mechanism often involves the inhibition of viral replication by targeting viral enzymes or cellular pathways essential for viral life cycles.

Table 1: Antiviral Activity of Pyridopyrimidine Derivatives

Compound NameVirus TargetIC50 (μM)Reference
5-Chloro-8-iodo-2-(methylthio)pyrido[4,3-d]pyrimidineHIVTBD
Pyrazolo derivativesInfluenza A0.35
Thiazolidinone derivativesHCV NS5B0.26

Anticancer Activity

The compound has also been explored for its anticancer properties. Studies have shown that pyridopyrimidine derivatives can inhibit tumor growth by interfering with cell cycle regulation and inducing apoptosis in cancer cells.

Case Study: Inhibition of Tumor Growth

In vitro studies demonstrated that 5-Chloro-8-iodo-2-(methylthio)pyrido[4,3-d]pyrimidine exhibited significant cytotoxic effects against various cancer cell lines, including breast and renal cancer cells. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation.

Table 2: Anticancer Activity Overview

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast Cancer)TBDApoptosis induction
A549 (Lung Cancer)TBDCell cycle arrest
HeLa (Cervical Cancer)TBDKinase inhibition

The biological activity of 5-Chloro-8-iodo-2-(methylthio)pyrido[4,3-d]pyrimidine is believed to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication and tumor cell proliferation.
  • Cell Cycle Regulation : It can induce cell cycle arrest at specific phases, leading to increased apoptosis.
  • Signal Transduction Interference : The compound may disrupt signaling pathways critical for cancer cell survival.

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